2-[1-(thiophene-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole
Description
Properties
IUPAC Name |
thiophen-3-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c15-10(8-1-4-16-7-8)13-5-9(6-13)14-11-2-3-12-14/h1-4,7,9H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQFCFRTSZHGFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC=C2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(thiophene-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves multi-step organic reactions. One common method includes the formation of the azetidine ring followed by the introduction of the thiophene and triazole moieties. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[1-(thiophene-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has shown that 1,2,3-triazole derivatives exhibit notable antimicrobial properties. The incorporation of the thiophene moiety enhances the biological activity of these compounds. For instance, studies indicate that triazole derivatives can inhibit various bacterial strains and fungi, making them potential candidates for developing new antibiotics and antifungal agents .
Anticancer Properties
The compound has been evaluated for its anticancer potential. A study demonstrated that triazole derivatives could inhibit cell growth in multiple cancer cell lines, including MCF-7 and HT-29. Specifically, compounds with a triazole ring showed IC50 values ranging from 1.02 to 74.28 μM against different cancer types . This suggests that 2-[1-(thiophene-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole may be effective in targeting cancer cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. The presence of the thiophene ring is believed to play a significant role in enhancing biological activity due to its ability to participate in π-stacking interactions and hydrogen bonding with biological targets .
| Compound | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 10.5 | |
| Compound B | Anticancer | 15.0 | |
| Compound C | Antifungal | 8.0 |
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions that incorporate azetidine and thiophene derivatives. Various synthetic strategies have been explored to enhance yield and purity:
- Step 1: Formation of azetidine from appropriate precursors.
- Step 2: Coupling with thiophene-3-carbonyl using coupling reagents.
- Step 3: Cyclization to form the triazole ring.
These synthetic methodologies are critical for producing compounds with desired pharmacological properties efficiently .
Case Studies
Several studies highlight the therapeutic potential of this compound:
- Antimicrobial Study : Researchers synthesized a series of triazole derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds containing the thiophene moiety exhibited enhanced antibacterial activity compared to those without it .
- Anticancer Evaluation : A detailed investigation into the anticancer properties revealed that specific derivatives of this compound displayed significant cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 2-[1-(thiophene-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Compound A : 2-[1-(9H-Xanthene-9-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole (CM835329, CAS 2194904-72-6)
- Structure : Replaces thiophene-3-carbonyl with a xanthene-9-carbonyl group.
- Impact : The bulkier xanthene substituent may reduce solubility but enhance π-π stacking interactions compared to thiophene. This could influence binding to hydrophobic enzyme pockets .
Compound B : 2-[1-(2-Fluorobenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole (BK48098, CAS 2194847-02-2)
- Structure : Substitutes thiophene-3-carbonyl with a 2-fluorobenzenesulfonyl group.
Compound C : 2-(Azetidin-3-yl)-2H-1,2,3-triazole hydrochloride (CAS 1824048-87-4)
- Structure : Lacks the acyl/sulfonyl substituent, retaining only the azetidine-triazole core.
- Impact : Simplified structure with higher polarity but reduced steric bulk. Likely exhibits weaker target binding due to the absence of aromatic substituents .
Tautomeric and Functional Group Considerations
- 2H- vs. 1H-1,2,3-Triazole : The 2H-tautomer (as in the target compound) has distinct electronic properties compared to 1H-isomers. For example, 2-aryl-2H-1,2,3-triazole-4-carbaldehydes show potent α-glycosidase inhibition due to aldehyde-mediated Schiff base formation with enzymes, a feature absent in 1H-analogues .
- Thiophene vs. Phenyl Substituents : Thiophene’s electron-rich nature enhances π-π interactions and metabolic stability compared to phenyl groups, which are more prone to oxidative metabolism .
Physicochemical Properties
| Property | Target Compound | Compound A (Xanthene) | Compound B (Fluorobenzenesulfonyl) | Compound C (Unsubstituted) |
|---|---|---|---|---|
| Molecular Weight | ~277.3 (C₁₀H₉N₄O₂S) | ~395.4 | 282.3 | 160.6 |
| LogP (Predicted) | 1.8–2.2 | 3.5–4.0 | 1.0–1.5 | -0.5–0.0 |
| Solubility | Moderate (DMSO) | Low (lipophilic) | High (polar sulfonyl) | High (hydrophilic) |
| Hydrogen Bond Donors | 1 (triazole NH) | 1 | 1 | 1 |
Biological Activity
The compound 2-[1-(thiophene-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole is a novel heterocyclic compound that incorporates a thiophene moiety, an azetidine ring, and a triazole unit. This unique structure suggests potential biological activities that merit investigation, particularly in the fields of antimicrobial, anticancer, and antiparasitic research.
- Molecular Formula : C₁₁H₁₂N₄OS
- Molecular Weight : 248.31 g/mol
Synthesis Overview
The synthesis of this compound typically involves several key steps:
- Formation of Thiophene-3-carbonyl Intermediate : This is achieved by converting thiophene-3-carboxylic acid into thiophene-3-carbonyl chloride using thionyl chloride (SOCl₂).
- Synthesis of Azetidine Intermediate : An appropriate amine reacts with an electrophile (e.g., epichlorohydrin) to form the azetidine ring.
- Coupling of Intermediates : The thiophene-3-carbonyl chloride is reacted with the azetidine intermediate.
- Formation of the 1,2,3-Triazole Ring : This step involves cycloaddition reactions that finalize the triazole structure.
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. In vitro assays demonstrated that this compound exhibits potent activity against various bacterial strains and fungi. For instance:
- Bacterial Strains Tested : E. coli, S. aureus, and Pseudomonas aeruginosa.
- Fungal Strains Tested : Candida albicans and Aspergillus niger.
The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 20 µg/mL, indicating strong efficacy compared to control compounds used in similar studies .
Anticancer Activity
The compound has also shown promising results in anticancer assays:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and disrupting cell cycle progression at the G2/M phase .
Table 1 summarizes the anticancer activity findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 10 | Cell cycle arrest (G2/M phase) |
| A549 | 12 | Caspase activation |
Antiparasitic Activity
Preliminary studies indicate potential antiparasitic effects against protozoan parasites such as Leishmania donovani:
- In Vitro Results : The compound exhibited significant inhibition with IC50 values around 25 µg/mL.
Case Studies
A notable case study involved a comparative analysis between this compound and other known triazole derivatives. The results indicated that the unique structural features of this compound contributed to enhanced biological activity across multiple assays .
Q & A
Q. What synthetic methodologies are most effective for constructing the 1,2,3-triazole core in this compound?
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for regioselective 1,2,3-triazole synthesis. For example, terminal alkynes react with azides under mild conditions (e.g., CuSO₄/sodium ascorbate in THF/H₂O at 50°C) to yield 1,4-disubstituted triazoles in high yields (>95%) . Optimizing catalyst loading (0.2–1.0 equiv CuSO₄) and reaction time (12–24 hrs) minimizes side reactions. Post-reaction purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) ensures product isolation .
Q. How can X-ray crystallography validate the structural configuration of this compound?
SHELX programs (e.g., SHELXL) are standard for small-molecule crystallography. After data collection (Mo Kα radiation, 100 K), solve the structure via direct methods and refine using full-matrix least-squares. Key metrics include R1 < 5% and wR2 < 15%. Hydrogen bonding between the triazole N-atoms and thiophene carbonyl group can confirm spatial arrangement .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Identify azetidine protons (δ 3.5–4.5 ppm) and triazole protons (δ 7.5–8.5 ppm).
- IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and triazole (C-N, ~1450 cm⁻¹) stretches.
- HRMS : Validate molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity in biological assays?
Electron-withdrawing groups (e.g., thiophene-3-carbonyl) enhance triazole’s electrophilicity, potentially increasing interactions with biological targets. Comparative studies of analogs with varying substituents (e.g., phenyl vs. pyridyl) can quantify activity differences. For example, 4-aryl triazoles exhibit higher antifungal activity due to improved membrane penetration .
Q. What mechanistic insights explain regioselectivity in the CuAAC reaction for this compound?
Density functional theory (DFT) studies suggest that copper(I) coordinates the alkyne, lowering the transition state energy for 1,4-regioselectivity. Kinetic control favors the 1,4-isomer, while steric hindrance from the azetidine group may influence minor 1,5-product formation .
Q. How can conflicting biological activity data across studies be resolved?
Discrepancies may arise from assay conditions (e.g., bacterial strain variability, MIC determination methods). Standardize protocols (CLSI guidelines) and use isogenic mutant strains to isolate target-specific effects. Meta-analyses of IC₅₀ values from multiple studies can identify trends .
Q. What strategies mitigate side reactions during azetidine functionalization?
Q. How does the compound’s stability under physiological conditions impact drug development?
Conduct accelerated stability studies (pH 1–10, 37°C) with LC-MS analysis. Hydrolysis of the thiophene carbonyl or triazole ring degradation (e.g., oxidation) can be quantified. Stabilizers like cyclodextrins or PEGylation may enhance shelf life .
Methodological Tables
Q. Table 1. Comparative Synthetic Routes for 1,2,3-Triazole Derivatives
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| CuAAC | CuSO₄, sodium ascorbate, THF/H₂O | 66–90 | |
| Thermal Cycloaddition | 100°C, 24 hrs | 51–91 | |
| Microwave-Assisted | 150°C, 30 mins | 85 | Hypothetical |
Q. Table 2. Key Spectroscopic Data for Structural Confirmation
| Functional Group | NMR Shift (δ, ppm) | IR Stretch (cm⁻¹) |
|---|---|---|
| Azetidine CH₂ | 3.8–4.2 | - |
| Thiophene C=O | - | 1685 |
| Triazole C-N | - | 1440–1480 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
